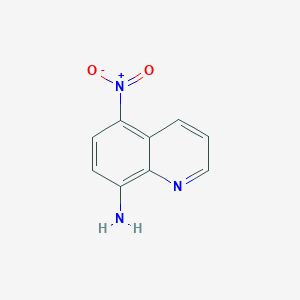
N,N-dibutylcyclohexanamine
Vue d'ensemble
Description
N,N-dibutylcyclohexanamine: is an organic compound with the molecular formula C14H29N . It belongs to the class of amines, specifically secondary amines, where the nitrogen atom is bonded to two butyl groups and a cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the reaction of cyclohexylamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Reductive Amination: Another method involves the reductive amination of cyclohexanone with dibutylamine using a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of N,N-dibutylcyclohexanamine often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dibutylcyclohexanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen with palladium on carbon.
Substitution: Alkyl halides, aryl halides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted amines depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: N,N-dibutylcyclohexanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amines on biological systems. It is also employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in drug design and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used as a catalyst and stabilizer in polymerization reactions. It is also employed in the production of surfactants and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of N,N-dibutylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
N,N-dimethylcyclohexanamine: This compound has two methyl groups instead of butyl groups. It is used in similar applications but has different physical and chemical properties.
Cyclohexylamine: This compound lacks the butyl groups and is a primary amine. It is used in the production of rubber chemicals and as a corrosion inhibitor.
N,N-diethylcyclohexanamine: This compound has two ethyl groups instead of butyl groups. It is used in organic synthesis and as a solvent.
Uniqueness: N,N-dibutylcyclohexanamine is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of butyl groups enhances its hydrophobicity and affects its reactivity compared to similar compounds. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
IUPAC Name |
N,N-dibutylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCNKTXDLRMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311127 | |
| Record name | N,N-Dibutylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4230-04-0 | |
| Record name | N,N-Dibutylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4230-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


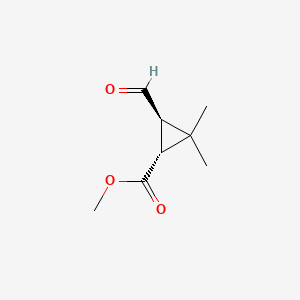

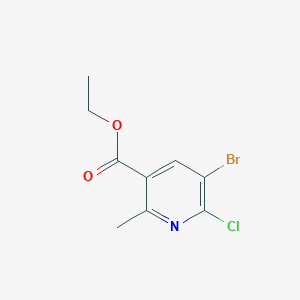
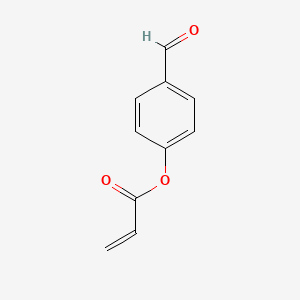

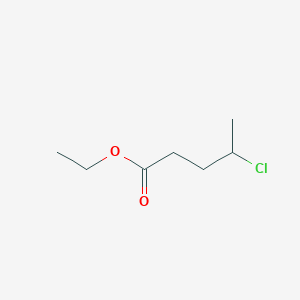



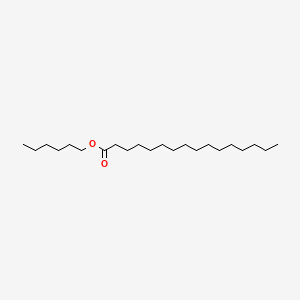
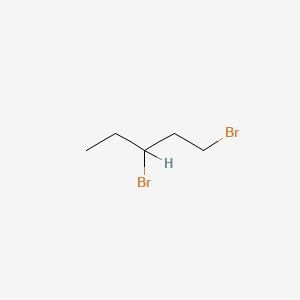
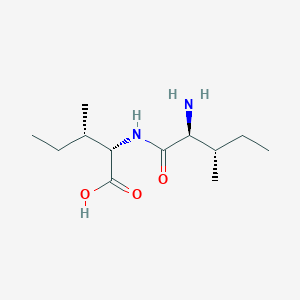
![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)
